molecular formula C7H5ClN4S B13701489 2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13701489
M. Wt: 212.66 g/mol
InChI Key: FEJGIYICBVGRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chloropyridine with thiocarbonyl compounds under specific conditions. One common method involves the reaction of 2-amino-5-chloropyridine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

5-(5-chloropyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H5ClN4S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI Key

FEJGIYICBVGRND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NN=C(S2)N

Origin of Product

United States

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